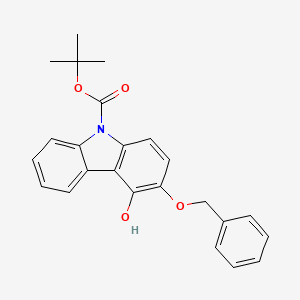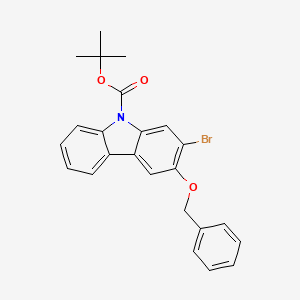
MANNOTRIOSE-(FUCOSYL-DI-(N-ACETYL-D-*GLUCOSAMINE))-B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B is a complex oligosaccharide that belongs to the family of N-glycans. It is characterized by the presence of three mannose residues linked to a core structure that includes fucose and N-acetyl-D-glucosamine units. This compound is often referred to as a core fucosylated oligomannose glycan and is commonly found in glycoproteins, particularly in the glycosylation sites of proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B typically involves the stepwise assembly of monosaccharide units using glycosylation reactions. The process begins with the protection of hydroxyl groups on the monosaccharides to prevent unwanted reactions. The glycosylation reactions are then carried out using glycosyl donors and acceptors under the influence of catalysts such as Lewis acids or transition metal complexes. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B often involves the use of enzymatic methods. Enzymes such as glycosyltransferases are employed to catalyze the transfer of sugar moieties to the growing oligosaccharide chain. This method is advantageous due to its high specificity and efficiency. The enzymes are typically derived from microbial sources and are used in bioreactors to produce the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the sugar residues can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under controlled conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a crucial role in the study of glycoprotein structure and function, particularly in the context of cell-cell recognition and signaling.
Medicine: Investigated for its potential in therapeutic applications, including as a biomarker for certain diseases and as a target for drug development.
Industry: Utilized in the production of glycoprotein-based biopharmaceuticals and in the development of diagnostic assays.
Mecanismo De Acción
The mechanism of action of mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B involves its interaction with specific molecular targets such as lectins and glycosyltransferases. The compound binds to these proteins through its carbohydrate moieties, influencing various biological processes such as cell adhesion, immune response, and protein folding. The pathways involved include the modulation of glycoprotein function and the regulation of glycosylation patterns.
Comparación Con Compuestos Similares
Similar Compounds
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-A: Similar structure but with different glycosidic linkages.
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-C: Contains additional sugar residues.
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-D: Lacks certain functional groups present in compound B.
Uniqueness
Mannotriose-(fucosyl-di-(N-acetyl-D-glucosamine))-B is unique due to its specific glycosidic linkages and the presence of core fucosylation. This structural uniqueness imparts distinct biological properties, making it a valuable compound for studying glycoprotein interactions and functions.
Propiedades
Número CAS |
142561-43-1 |
|---|---|
Fórmula molecular |
C68H114N4O50 |
Peso molecular |
1787.638 |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C68H114N4O50/c1-16-34(86)44(96)49(101)63(107-16)105-14-22(85)53(35(87)21(6-73)69-17(2)81)116-60-31(70-18(3)82)41(93)56(29(13-80)112-60)119-66-52(104)57(120-68-59(48(100)39(91)26(10-77)111-68)122-62-33(72-20(5)84)43(95)55(28(12-79)114-62)118-65-51(103)46(98)37(89)24(8-75)109-65)40(92)30(115-66)15-106-67-58(47(99)38(90)25(9-76)110-67)121-61-32(71-19(4)83)42(94)54(27(11-78)113-61)117-64-50(102)45(97)36(88)23(7-74)108-64/h6,16,21-68,74-80,85-104H,7-15H2,1-5H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)/t16-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+,51+,52-,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67+,68-/m0/s1 |
Clave InChI |
RSHPVGDNLRQFMQ-CLSJKVETSA-N |
SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)NC(=O)C)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)



